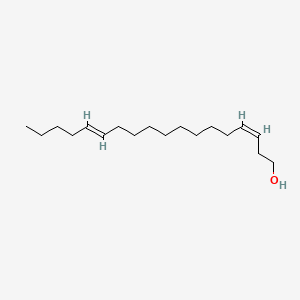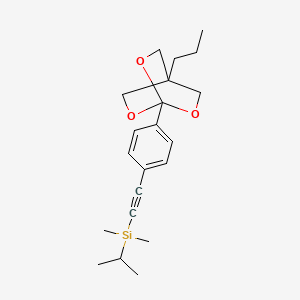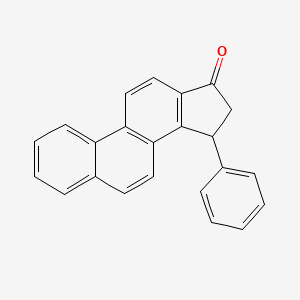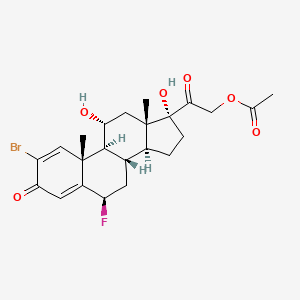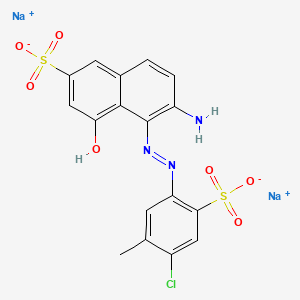
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid is a complex organic compound with a molecular formula of C26H49N3O4. This compound is known for its unique structure, which includes multiple amine groups and a long aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, carboxylic acids, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Applications De Recherche Scientifique
4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .
Mécanisme D'action
The mechanism of action of 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s long aliphatic chain and multiple amine groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid include other isocrotonic acid derivatives and compounds with similar functional groups. Examples include isocrotonic acid (CAS#: 503-64-0) and other long-chain amides .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its long aliphatic chain.
Propriétés
Numéro CAS |
94134-73-3 |
|---|---|
Formule moléculaire |
C26H49N3O4 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
(Z)-4-[2-[2-(octadecanoylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28-22-20-27-21-23-29-25(31)18-19-26(32)33/h18-19,27H,2-17,20-23H2,1H3,(H,28,30)(H,29,31)(H,32,33)/b19-18- |
Clé InChI |
XKOTZLQWWQQTLQ-HNENSFHCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)/C=C\C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)

